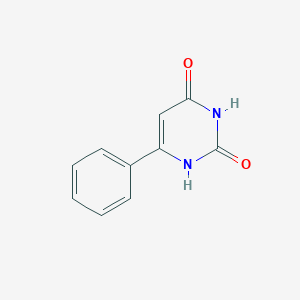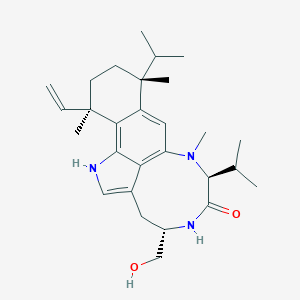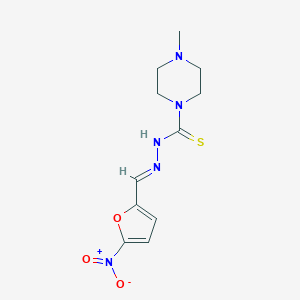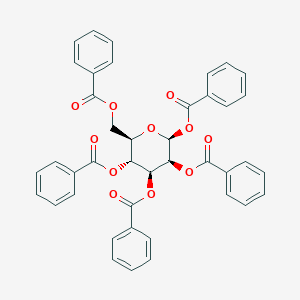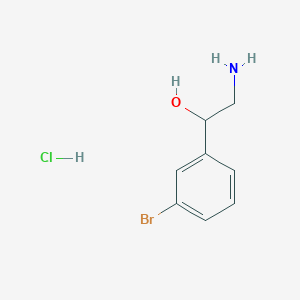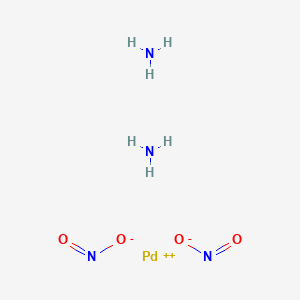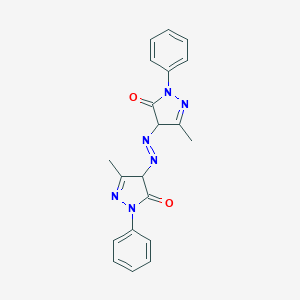
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of polymers, as well as in the production of photochromic materials. In
Wirkmechanismus
The mechanism of action of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is based on its ability to act as a radical initiator. When exposed to light, the azo compound undergoes a photochemical reaction, producing two free radicals. These free radicals then initiate a radical polymerization reaction, leading to the formation of cross-linked polymers.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-]. However, it has been reported that this compound may have toxic effects on aquatic organisms and may cause skin irritation in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] in lab experiments is its ability to initiate radical polymerization reactions under mild conditions. This makes it a useful tool for the synthesis of cross-linked polymers. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers working with it.
Zukünftige Richtungen
There are several future directions for research on 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-]. One area of interest is the development of safer and more environmentally friendly radical initiators for polymer synthesis. Another area of research is the optimization of the synthesis method for this compound, with the aim of improving its yield and reducing its toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as photochromic materials and organic electronics.
Synthesemethoden
The synthesis of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is typically carried out through the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4,4'-azobis(4-cyanovaleric acid) in the presence of a base such as triethylamine. The reaction proceeds through a radical mechanism, with the azo compound acting as a radical initiator.
Wissenschaftliche Forschungsanwendungen
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] has been extensively studied for its potential applications in various fields. In the field of polymer synthesis, this compound has been used as a cross-linking agent for polymers such as polyethylene, polypropylene, and polyvinyl chloride. It has also been used as a photochromic material in the production of sunglasses and other photochromic products.
Eigenschaften
CAS-Nummer |
13615-29-7 |
|---|---|
Produktname |
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl- |
Molekularformel |
C20H18N6O2 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C20H18N6O2/c1-13-17(19(27)25(23-13)15-9-5-3-6-10-15)21-22-18-14(2)24-26(20(18)28)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 |
InChI-Schlüssel |
VPRMWULSLZNZRG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Synonyme |
4,4'-Azobis(3-methyl-1-phenyl-2-pyrazolin-5-one) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



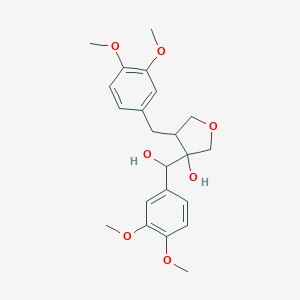
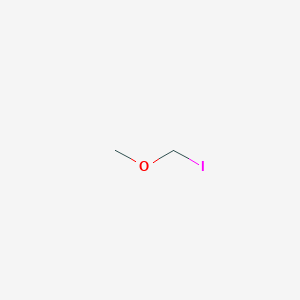
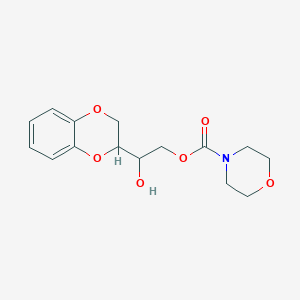

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
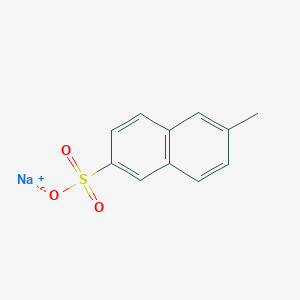
![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)
